molecular formula C18H13N3O5 B3892601 4-[(4Z)-3-Methyl-4-[(3-nitrophenyl)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid

4-[(4Z)-3-Methyl-4-[(3-nitrophenyl)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid

Cat. No.: B3892601
M. Wt: 351.3 g/mol
InChI Key: OKOSFSLFSWXDGJ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It also contains a pyrazolone ring, which is a type of heterocyclic compound . The presence of the nitro group (-NO2) and the methyl group (-CH3) suggests that it might have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the aromatic ring, the pyrazolone ring, and the various functional groups. These groups would likely influence the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group might increase its solubility in water, while the aromatic ring could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs work by interacting with biological molecules such as proteins or DNA. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include wearing protective clothing and eye protection, and ensuring adequate ventilation .

Properties

IUPAC Name

4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c1-11-16(10-12-3-2-4-15(9-12)21(25)26)17(22)20(19-11)14-7-5-13(6-8-14)18(23)24/h2-10H,1H3,(H,23,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOSFSLFSWXDGJ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4Z)-3-Methyl-4-[(3-nitrophenyl)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
Reactant of Route 2
4-[(4Z)-3-Methyl-4-[(3-nitrophenyl)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
Reactant of Route 3
4-[(4Z)-3-Methyl-4-[(3-nitrophenyl)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid

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